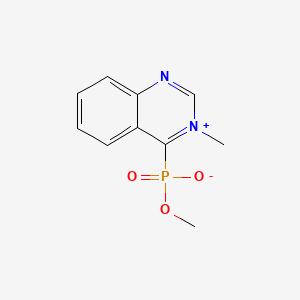
Cinnolinium, 4-(hydroxymethoxyphosphinyl)-2-methyl-, inner salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinnolinium, 4-(hydroxymethoxyphosphinyl)-2-methyl-, inner salt is a unique organic compound known for its distinctive structure and properties This compound belongs to the class of cinnolinium salts, which are heterocyclic aromatic compounds containing a cinnoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cinnolinium salts, including Cinnolinium, 4-(hydroxymethoxyphosphinyl)-2-methyl-, inner salt, typically involves Rh(III)-catalyzed cascade oxidative coupling/cyclization reactions. These reactions are carried out under specific conditions to ensure the formation of the desired product. For instance, the reaction may involve the use of 2-phenyl-2H-indazole and internal alkynes, resulting in the formation of polycyclic heteroaromatic compounds .
Industrial Production Methods
Industrial production of cinnolinium salts often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Cinnolinium, 4-(hydroxymethoxyphosphinyl)-2-methyl-, inner salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a significant role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted cinnolinium salts.
Scientific Research Applications
Cinnolinium, 4-(hydroxymethoxyphosphinyl)-2-methyl-, inner salt has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Investigated for its potential use in cancer treatment through mitochondrial apoptosis pathways.
Industry: Utilized in the development of fluorescent dyes and other materials with specific optical properties.
Mechanism of Action
The mechanism by which Cinnolinium, 4-(hydroxymethoxyphosphinyl)-2-methyl-, inner salt exerts its effects involves its interaction with molecular targets and pathways. For instance, in photodynamic therapy, the compound’s enhanced two-photon absorption leads to the generation of singlet oxygen, which induces mitochondrial apoptosis in cancer cells . The specific molecular targets and pathways depend on the application and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Cinnolinium, 4-(hydroxymethoxyphosphinyl)-2-methyl-, inner salt include other cinnolinium salts and related heterocyclic compounds, such as:
- Indazolo[2,1-a]cinnolin-7-ium salts
- Diazabenzofluoranthenium salts
Uniqueness
Its ability to undergo specific reactions and its enhanced two-photon absorption make it particularly valuable in scientific research and medical applications .
Properties
CAS No. |
109491-24-9 |
|---|---|
Molecular Formula |
C10H11N2O3P |
Molecular Weight |
238.18 g/mol |
IUPAC Name |
methoxy-(3-methylquinazolin-3-ium-4-yl)phosphinate |
InChI |
InChI=1S/C10H11N2O3P/c1-12-7-11-9-6-4-3-5-8(9)10(12)16(13,14)15-2/h3-7H,1-2H3 |
InChI Key |
PEKKNYVGWSOZPL-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C(C2=CC=CC=C2N=C1)P(=O)([O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















